molecular formula C16H23NO5 B13983539 Boc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Boc-(r)-3-amino-2-(3-methoxybenzyl)propanoic acid

Cat. No.: B13983539
M. Wt: 309.36 g/mol
InChI Key: SUANLYCZPPNHCZ-GFCCVEGCSA-N
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Description

Boc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amine, a 3-methoxybenzyl substituent at the second carbon, and a carboxylic acid moiety. This compound is structurally significant in medicinal chemistry, particularly as an intermediate in peptide synthesis or drug development. The Boc group enhances stability during synthetic processes, while the 3-methoxybenzyl moiety may influence lipophilicity and receptor interactions.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2R)-2-[(3-methoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-10-12(14(18)19)8-11-6-5-7-13(9-11)21-4/h5-7,9,12H,8,10H2,1-4H3,(H,17,20)(H,18,19)/t12-/m1/s1

InChI Key

SUANLYCZPPNHCZ-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)OC)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)OC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-methoxybenzyl chloride with a suitable amino acid derivative under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors can facilitate the efficient production of this compound. Additionally, purification methods such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of the free amino acid.

Scientific Research Applications

Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein synthesis.

    Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Boc-®-3-amino-2-(3-methoxybenzyl)propanoic acid involves its ability to participate in various chemical reactions due to its functional groups. The Boc protecting group provides stability to the amino group, allowing for selective reactions at other sites. The methoxybenzyl group can undergo electrophilic aromatic substitution reactions, while the carboxylic acid group can participate in esterification and amidation reactions.

Comparison with Similar Compounds

Structural Analogues

The compound is compared below with key analogues from literature and commercial sources:

Compound Name Substituents Molecular Weight Key Features
Boc-(R)-3-amino-2-(3-methoxybenzyl)propanoic acid (Target) 3-methoxybenzyl, Boc-protected amine ~323.36 (calculated) Chiral center, aromatic methoxy group for potential π-π interactions
Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid Benzyloxymethyl, Boc-protected amine 309.36 Ether linkage increases hydrophobicity
Boc-(R)-3-amino-2-(hydroxymethyl)propanoic acid Hydroxymethyl, Boc-protected amine 219.24 Polar hydroxymethyl group enhances solubility
(R)-3-Amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid 3-hydroxy-4-methoxybenzyl, free amine 253.27 Phenolic hydroxyl may confer antioxidant properties
4-Biphenylylbutanoic acid (Fenbufen) Biphenyl, carboxylic acid 254.28 NSAID with anti-inflammatory activity via COX inhibition

Structural Insights :

  • The 3-methoxybenzyl group in the target compound distinguishes it from NSAIDs like Fenbufen, which lack amino acid backbones and Boc protection .
  • Compared to its benzyloxymethyl analogue (MW 309.36), the target’s 3-methoxybenzyl group may improve aromatic stacking in receptor binding .
  • The absence of a Boc group in (R)-3-amino-2-(3-hydroxy-4-methoxybenzyl)propanoic acid increases reactivity but reduces stability during synthesis .

Physicochemical Properties

  • Solubility : The carboxylic acid moiety ensures moderate aqueous solubility, though lower than NSAIDs like Fenbufen due to the bulky Boc group .

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